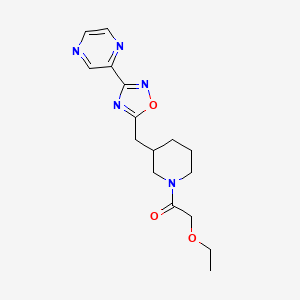
2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic and Antinociceptive Properties
A notable application involves the compound 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454), a σ1 receptor (σ1R) antagonist. This compound, developed from a series of pyrazoles, shows promising potential in pain management. It exhibits high aqueous solubility, high permeability in Caco-2 cells, and significant metabolic stability across various species. Its pharmacokinetic profile in rodents and antinociceptive properties were demonstrated through capsaicin and partial sciatic nerve ligation models in mice, marking it as a clinical candidate for treating pain (Díaz et al., 2020).
Antimicrobial Activity
Research into new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives has demonstrated their effectiveness as antibacterial agents. These compounds were synthesized and evaluated against common pathogenic bacteria, including Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), with results compared to standard drugs like Ciprofloxacin and Tetracycline. The study highlights the potential of these derivatives in combating bacterial infections (Asif et al., 2021).
Microwave-Assisted Synthesis and Biological Activities
The microwave-assisted synthesis of biologically active chalcone derivatives, including pyrazole derivatives, has been explored. This method offers an efficient approach to creating compounds with potential antimicrobial properties. The synthesized products were tested against various bacterial strains, including Escherichia coli, Proteus vulgaris, and Salmonella typhimurium, showcasing the utility of microwave energy in the synthesis of compounds with biological relevance (Katade et al., 2008).
Neuroprotective Effects
Compounds structurally related to 2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone have been studied for their effects on learning and memory dysfunction in mice. The investigation into ethyl derivatives targeting memory improvement revealed positive outcomes in enhancing cognitive functions, as assessed by darkness avoidance and water maze tests. This research underscores the potential therapeutic applications of such compounds in treating cognitive impairments (Zhang Hong-ying, 2012).
Propiedades
IUPAC Name |
2-ethoxy-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-2-23-11-15(22)21-7-3-4-12(10-21)8-14-19-16(20-24-14)13-9-17-5-6-18-13/h5-6,9,12H,2-4,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFGWVMAJJUJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2673134.png)

![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2673136.png)
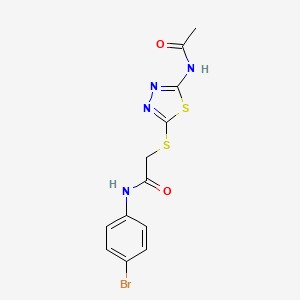

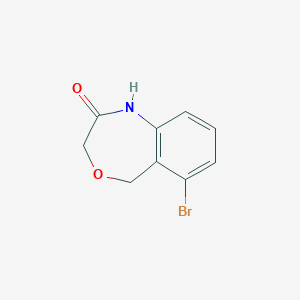
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2673143.png)

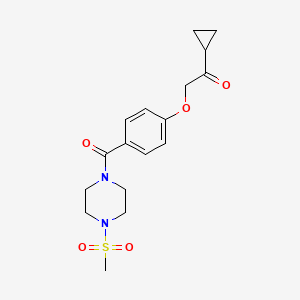
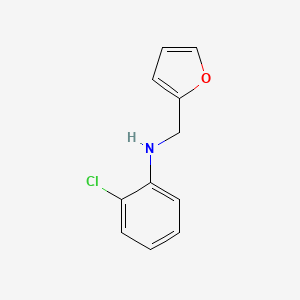
![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2673150.png)
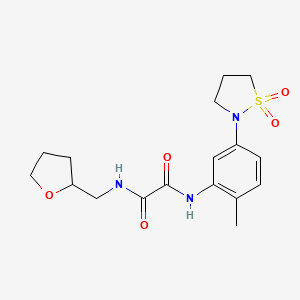
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2673153.png)
![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate-methanol (2:1)](/img/no-structure.png)